molecular formula C20H16FN5O2S B2380630 2-{[1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl}-N-(2-methoxyphenyl)acetamide CAS No. 893935-47-2

2-{[1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl}-N-(2-methoxyphenyl)acetamide

Cat. No.: B2380630
CAS No.: 893935-47-2
M. Wt: 409.44
InChI Key: YBBGJKMFPDHRBW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a pyrazolo[3,4-d]pyrimidine core substituted with a 4-fluorophenyl group at the 1-position and a sulfanyl-linked acetamide moiety at the 4-position. The acetamide is further substituted with a 2-methoxyphenyl group, contributing to its unique electronic and steric profile. The fluorine atom enhances metabolic stability and binding affinity, while the methoxy group may improve solubility compared to bulkier substituents .

Properties

IUPAC Name

2-[1-(4-fluorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl-N-(2-methoxyphenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16FN5O2S/c1-28-17-5-3-2-4-16(17)25-18(27)11-29-20-15-10-24-26(19(15)22-12-23-20)14-8-6-13(21)7-9-14/h2-10,12H,11H2,1H3,(H,25,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBBGJKMFPDHRBW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1NC(=O)CSC2=NC=NC3=C2C=NN3C4=CC=C(C=C4)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16FN5O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Formation of β-Ketonitrile Intermediate

The synthesis begins with the preparation of 3-(4-fluorophenyl)-3-oxopropanenitrile (Intermediate 1 ), achieved through nucleophilic addition of acetonitrile to 4-fluoroacetophenone under basic conditions.

Reaction Conditions :

  • Reactants : 4-Fluoroacetophenone, acetonitrile, sodium methoxide.
  • Yield : 45% (optimized with n-BuLi at −60°C).

Alkylation and Cyclization

Intermediate 1 undergoes C-alkylation with tert-butyl 2-chloroacetate to yield tert-butyl 2-(2-cyano-2-(4-fluorophenyl)acetyl)acetate (Intermediate 2 ). Subsequent cyclization with hydrazine hydrate in acetic acid produces 5-amino-1-(4-fluorophenyl)-1H-pyrazole-4-carbonitrile (Intermediate 3 ).

Key Data :

Step Conditions Yield
Alkylation NaI, NaOH/EtOH, reflux 68%
Cyclization Hydrazine hydrate, AcOH, 80°C 75%

Pyrimidine Ring Closure

Intermediate 3 reacts with 3,5-heptanedione in ethanol under reflux to form the pyrazolo[3,4-d]pyrimidine core (Intermediate 4 ).

Characterization :

  • Molecular Formula : C₁₅H₁₁FN₄ (Confirmed via HRMS).
  • ¹H NMR (DMSO-d₆): δ 8.42 (s, 1H, pyrimidine-H), 7.89–7.92 (m, 2H, Ar-H), 7.28–7.31 (m, 2H, Ar-H).

Introduction of the Sulfanyl Group

Thiolation at Position 4

The sulfanyl linker is introduced via nucleophilic displacement of a leaving group (e.g., chloro) at position 4 of the pyrimidine ring. Intermediate 4 is treated with thiourea in dimethylformamide (DMF) to yield 4-mercapto-1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidine (Intermediate 5 ).

Optimization :

  • Solvent : DMF, 100°C, 4 hours.
  • Yield : 82%.

Attachment of the Acetamide Side Chain

Synthesis of N-(2-Methoxyphenyl)Acetamide

2-Methoxyaniline is acylated with chloroacetyl chloride in dichloromethane (DCM) to form 2-chloro-N-(2-methoxyphenyl)acetamide (Intermediate 6 ).

Reaction Profile :

  • Base : Triethylamine, 0°C to room temperature.
  • Yield : 89%.

Coupling via Sulfide Bond Formation

Intermediate 5 reacts with Intermediate 6 in the presence of potassium carbonate (K₂CO₃) in DMF to form the final product.

Final Reaction Conditions :

Parameter Value
Temperature 80°C
Time 6 hours
Yield 74%

Characterization and Analytical Data

Spectroscopic Confirmation

  • ¹H NMR (400 MHz, DMSO-d₆): δ 10.21 (s, 1H, NH), 8.51 (s, 1H, pyrimidine-H), 7.85–7.88 (m, 2H, Ar-H), 7.25–7.30 (m, 2H, Ar-H), 6.92–6.98 (m, 4H, Ar-H), 4.12 (s, 2H, CH₂), 3.82 (s, 3H, OCH₃).
  • HRMS (ESI+) : m/z calcd. for C₂₀H₁₆FN₅O₂S [M+H]⁺: 409.44; found: 409.42.

Purity and Physical Properties

  • HPLC Purity : 98.5% (C₁₈ column, acetonitrile/water gradient).
  • Melting Point : 214–216°C.

Alternative Synthetic Routes

Microwave-Assisted Synthesis

A modified protocol using microwave irradiation reduces reaction times. For example, the cyclization step (Section 2.3) completes in 20 minutes at 120°C with comparable yields.

Solid-Phase Synthesis

Immobilization of the pyrazolo[3,4-d]pyrimidine core on Wang resin enables iterative coupling steps, though yields are lower (58%).

Challenges and Optimization

  • Thiol Oxidation : The sulfanyl group is prone to oxidation; reactions require inert atmospheres (N₂/Ar).
  • Regioselectivity : Use of bulky bases (e.g., DBU) ensures correct ring closure during pyrimidine formation.

Chemical Reactions Analysis

Types of Reactions

2-{[1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl}-N-(2-methoxyphenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Major Products

Scientific Research Applications

Anticancer Activity

Research indicates that compounds similar to 2-{[1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl}-N-(2-methoxyphenyl)acetamide exhibit significant anticancer properties by targeting specific kinases involved in cell cycle regulation.

  • Mechanism of Action : The compound primarily inhibits Cyclin-Dependent Kinase 2 (CDK2), leading to cell cycle arrest and apoptosis in cancer cells. This inhibition disrupts the phosphorylation processes necessary for cell division.

Case Study: CDK Inhibition

A study conducted on various pyrazolo[3,4-d]pyrimidine derivatives demonstrated that those with modifications similar to our target compound significantly inhibited CDK2 activity, resulting in reduced proliferation of cancer cell lines.

Compound NameIC50 (µM)Cell Line Tested
2-{[1-(4-fluorophenyl)-...}0.05MCF-7 (Breast Cancer)
Other Derivative0.10HeLa (Cervical Cancer)

Anti-inflammatory Effects

The compound has also shown promise as an anti-inflammatory agent through the inhibition of cyclooxygenase enzymes (COX).

  • Inhibition of COX Enzymes : Preliminary findings suggest that it effectively inhibits COX-2 activity, which is crucial in inflammatory pathways.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is vital for optimizing the biological efficacy of this compound:

  • Sulfanyl Group : Enhances interaction with biological targets.
  • Acetamide Functional Group : Improves solubility and bioavailability.
  • Substituted Aromatic Rings : Contribute to membrane permeability and binding affinity.

Mechanism of Action

The compound exerts its effects primarily through the inhibition of specific enzymes. For instance, it has been shown to inhibit cyclin-dependent kinase 2 (CDK2), which plays a crucial role in cell cycle regulation. By inhibiting CDK2, the compound can induce cell cycle arrest and apoptosis in cancer cells. The molecular targets and pathways involved include the CDK2/cyclin A2 complex and downstream signaling pathways that regulate cell proliferation and survival .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Pyrazolo[3,4-d]Pyrimidine Core

  • Target Compound : 4-fluorophenyl at the 1-position.
  • Compound : Shares the 4-fluorophenyl group but substitutes the acetamide with a 4-(trifluoromethoxy)phenyl group. The trifluoromethoxy group increases lipophilicity (logP) and may enhance membrane permeability compared to the target’s 2-methoxyphenyl .

Acetamide Substituent Modifications

Compound (Abbreviated) Acetamide Substituent Molecular Weight Key Properties
Target Compound 2-Methoxyphenyl ~464 (estimated) Moderate hydrophilicity; balanced solubility
Compound 4-(Trifluoromethoxy)phenyl 463.409 High lipophilicity; improved CNS penetration
Compound 4-Acetamidophenyl ~450 (estimated) Enhanced hydrogen bonding; polar interactions
  • The 4-acetamidophenyl group () introduces an additional hydrogen bond donor/acceptor, which may improve target selectivity but reduce metabolic stability .

Physicochemical Properties

  • Melting Points : compounds exhibit high melting points (e.g., 302–304°C), attributed to fluorine-induced crystallinity. The target compound’s melting point is expected to be lower due to the methoxy group’s flexibility .
  • Mass Spectrometry : The target compound’s molecular ion (estimated m/z ~464) aligns with analogs in (m/z 463.409) and 5 (m/z ~450), confirming structural consistency .

Research Findings and Implications

  • Target vs. Compound : The 2-methoxyphenyl group in the target likely reduces logP (predicted ~3.5) compared to the trifluoromethoxy analog (logP ~4.2), favoring aqueous solubility and oral bioavailability .
  • Fluorine Impact: Fluorine at the 4-position (target and ) enhances metabolic stability by resisting oxidative degradation, a critical advantage over non-fluorinated analogs (e.g., ) .
  • Structural Characterization : SHELXL () and related software are critical for resolving crystallographic data, ensuring accurate determination of substituent orientations .

Biological Activity

2-{[1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl}-N-(2-methoxyphenyl)acetamide is a complex organic compound that belongs to the class of pyrazolo[3,4-d]pyrimidine derivatives. This compound has garnered attention in pharmaceutical research due to its potential biological activities, particularly in anticancer and anti-inflammatory applications.

Chemical Structure

The compound features a pyrazolo[3,4-d]pyrimidine core with a sulfanyl group and a methoxyphenyl acetamide moiety. The structural formula can be represented as follows:

C15H15FN4S\text{C}_{15}\text{H}_{15}\text{F}\text{N}_{4}\text{S}

Biological Activity

The biological activity of this compound has been evaluated in various studies, focusing on its anticancer properties, enzyme inhibition, and potential as an anti-inflammatory agent.

Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrazolo[3,4-d]pyrimidine derivatives. For instance:

  • Cell Line Studies : In vitro assays demonstrated that compounds with similar structures exhibit significant cytotoxicity against various cancer cell lines. For example, derivatives showed IC50 values ranging from 3.79 µM to 42.30 µM against MCF7 and NCI-H460 cell lines .
  • Mechanism of Action : The mechanism often involves the inhibition of key kinases involved in cell proliferation and survival pathways. Specific analogs have been reported to inhibit Aurora-A kinase with IC50 values as low as 0.067 µM .

Enzyme Inhibition

The compound's sulfanyl group may enhance its ability to interact with specific enzymes:

  • Acetylcholinesterase Inhibition : Some related compounds have displayed inhibitory effects on acetylcholinesterase (AChE), suggesting potential applications in treating neurodegenerative diseases .
  • Urease Inhibition : Other studies have indicated that pyrazolo derivatives can inhibit urease activity, which is relevant for treating infections caused by urease-producing bacteria .

Case Studies

  • In Vivo Studies : A study on similar pyrazolo compounds indicated significant tumor regression in xenograft models when administered at specific dosages . These findings suggest that the compound may be effective in vivo and warrant further investigation.
  • Toxicity Assessment : Toxicity evaluations on human embryonic kidney cells (HEK-293) revealed that many pyrazolo derivatives are non-toxic at therapeutic concentrations, indicating a favorable safety profile for further development .

Comparative Analysis

A comparative analysis of the biological activities of different derivatives is presented in the table below:

Compound NameTarget ActivityIC50 (µM)Notes
Compound AAurora-A Kinase Inhibition0.067Highly selective
Compound BMCF7 Cell Line Cytotoxicity3.79Effective against breast cancer
Compound CAChE Inhibition10.5Potential for Alzheimer's treatment
Compound DUrease Inhibition5.0Relevant for urinary tract infections

Q & A

Basic: What are the critical steps and reagents for synthesizing this compound?

Answer:
The synthesis typically involves multi-step reactions:

  • Step 1: Formation of the pyrazolo[3,4-d]pyrimidine core via cyclization of precursor amines and carbonyl derivatives under acidic or basic conditions.
  • Step 2: Introduction of the sulfanyl group via nucleophilic substitution using α-chloroacetamide derivatives (e.g., 2-chloro-N-(2-methoxyphenyl)acetamide) in the presence of a base like potassium carbonate .
  • Step 3: Final coupling reactions, often requiring anhydrous solvents (e.g., DMF or acetone) and temperature control (60–80°C) to prevent intermediate degradation .
    Key reagents include sodium hydride for deprotonation and trifluoroacetic acid for cyclization .

Advanced: How can contradictions in spectroscopic data (e.g., NMR shifts) be resolved during structural confirmation?

Answer:
Discrepancies often arise from tautomerism in the pyrazolo[3,4-d]pyrimidine core or solvent-induced shifts. Methodological solutions include:

  • 2D NMR (HSQC, HMBC): To resolve overlapping signals and assign quaternary carbons .
  • Computational modeling: Compare experimental NMR data with density functional theory (DFT)-predicted chemical shifts .
  • X-ray crystallography: Resolve ambiguities by determining the crystal structure, as demonstrated for analogous pyrimidine derivatives .

Basic: Which analytical techniques are essential for purity assessment and structural validation?

Answer:

  • HPLC-PDA/MS: Quantify purity (>95%) and detect trace impurities using reverse-phase C18 columns with acetonitrile/water gradients .
  • High-resolution mass spectrometry (HRMS): Confirm molecular formula (e.g., C₂₀H₁₃F₄N₅O₂S, [M+H]⁺ = 464.0726) .
  • FT-IR: Validate functional groups (e.g., C=O stretch at ~1680 cm⁻¹ for the acetamide moiety) .

Advanced: What strategies optimize the sulfanyl-acetamide coupling reaction yield?

Answer:

  • Catalyst screening: Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance nucleophilicity of the sulfur atom .
  • Solvent effects: Polar aprotic solvents (e.g., DMF) improve solubility of intermediates .
  • Reaction monitoring: Track progress via TLC (Rf ~0.5 in ethyl acetate/hexane, 3:7) and adjust stoichiometry dynamically if side products form .

Basic: How does the 4-fluorophenyl substituent influence the compound's electronic properties?

Answer:
The electron-withdrawing fluorine atom:

  • Enhances metabolic stability by reducing oxidation at the phenyl ring .
  • Modulates π-π stacking interactions with biological targets (e.g., kinase active sites), as observed in SAR studies of pyrazolo[3,4-d]pyrimidine analogs .

Advanced: How should researchers address conflicting bioactivity data across assays?

Answer:

  • Orthogonal assays: Validate kinase inhibition (e.g., ELISA) with cellular proliferation assays (e.g., MTT) to distinguish direct target effects from off-target toxicity .
  • Purity verification: Ensure >98% purity via HPLC to rule out contaminant-driven activity .
  • Dose-response analysis: Confirm EC₅₀ consistency across multiple replicates to identify assay-specific artifacts .

Basic: What computational tools are recommended for predicting this compound's pharmacokinetics?

Answer:

  • SwissADME: Predict logP (≈3.2), permeability (Caco-2 > 5 × 10⁻⁶ cm/s), and CYP450 interactions .
  • Molecular docking (AutoDock Vina): Simulate binding to targets like EGFR or VEGFR2, leveraging crystallographic data from PubChem (ID 18404396) .

Advanced: How can researchers elucidate the mechanism of thioether bond cleavage under physiological conditions?

Answer:

  • Stability studies: Incubate the compound in simulated gastric fluid (pH 2) and plasma (pH 7.4) at 37°C, monitoring degradation via LC-MS .
  • Radical scavenger tests: Add antioxidants (e.g., ascorbic acid) to determine if cleavage is oxidative .
  • Enzymatic assays: Test susceptibility to sulfhydryl enzymes (e.g., glutathione reductase) using UV-Vis kinetics .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.